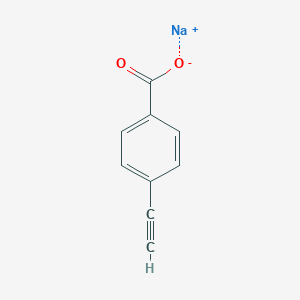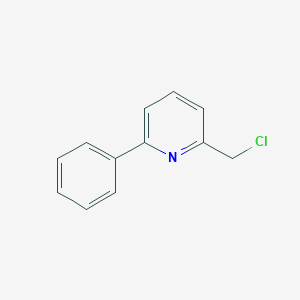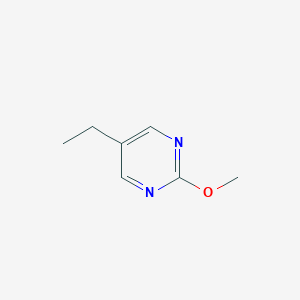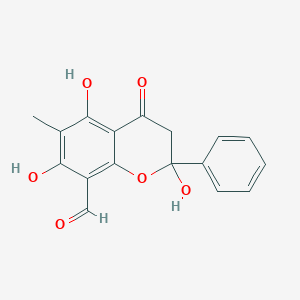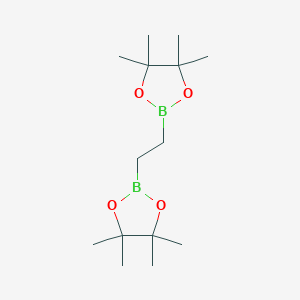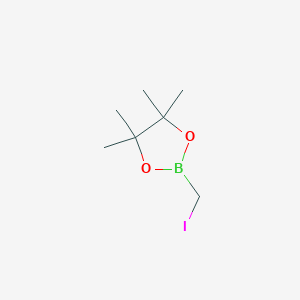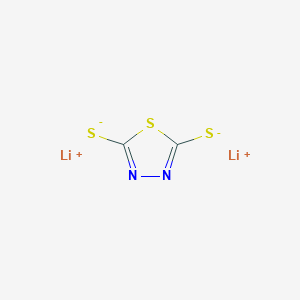
Dilithium;1,3,4-thiadiazole-2,5-dithiolate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dilithium;1,3,4-thiadiazole-2,5-dithiolate (LITDS) is a compound that has received attention due to its unique properties and potential applications in scientific research. LITDS is a heterocyclic compound that contains two lithium ions and two sulfur atoms in its structure. It has been synthesized using various methods, including electrochemical and chemical methods.
作用机制
The mechanism of action of Dilithium;1,3,4-thiadiazole-2,5-dithiolate is not fully understood. However, it is believed that the compound interacts with molecules in the surrounding environment, leading to changes in their electronic properties. This interaction may be due to the presence of the lithium ions in the structure of Dilithium;1,3,4-thiadiazole-2,5-dithiolate.
生化和生理效应
There is limited research on the biochemical and physiological effects of Dilithium;1,3,4-thiadiazole-2,5-dithiolate. However, it has been shown to have low toxicity, making it a potential candidate for use in biomedical applications. Dilithium;1,3,4-thiadiazole-2,5-dithiolate has also been shown to have antioxidant properties, which may be beneficial in protecting cells from oxidative stress.
实验室实验的优点和局限性
One advantage of using Dilithium;1,3,4-thiadiazole-2,5-dithiolate in lab experiments is its unique properties, which make it a potential candidate for use in various applications. However, one limitation is that the compound is highly reactive and can easily decompose in the presence of air or moisture. This requires careful handling and storage of the compound.
未来方向
There are several potential future directions for research on Dilithium;1,3,4-thiadiazole-2,5-dithiolate. One area of interest is the development of Dilithium;1,3,4-thiadiazole-2,5-dithiolate-based materials for use in energy storage devices, such as batteries and supercapacitors. Another area of interest is the use of Dilithium;1,3,4-thiadiazole-2,5-dithiolate in organic reactions, such as catalysis and synthesis of new compounds. Additionally, further research is needed to fully understand the mechanism of action of Dilithium;1,3,4-thiadiazole-2,5-dithiolate and its potential applications in biomedical research.
合成方法
Dilithium;1,3,4-thiadiazole-2,5-dithiolate can be synthesized using various methods, including electrochemical and chemical methods. The electrochemical method involves the oxidation of thiolate anions in the presence of lithium cations. The chemical method involves the reaction of 1,3,4-thiadiazole-2,5-dithiol with lithium hydroxide. Both methods have been used to successfully synthesize Dilithium;1,3,4-thiadiazole-2,5-dithiolate.
科学研究应用
Dilithium;1,3,4-thiadiazole-2,5-dithiolate has been used in various scientific research applications, including as a catalyst for organic reactions, as a conductive material in batteries and electrochemical cells, and as a potential material for molecular electronics. Dilithium;1,3,4-thiadiazole-2,5-dithiolate has also been studied for its potential use in solar cells and as a sensor for detecting heavy metals in water.
属性
CAS 编号 |
140481-31-8 |
|---|---|
产品名称 |
Dilithium;1,3,4-thiadiazole-2,5-dithiolate |
分子式 |
C2Li2N2S3 |
分子量 |
162.2 g/mol |
IUPAC 名称 |
dilithium;1,3,4-thiadiazole-2,5-dithiolate |
InChI |
InChI=1S/C2H2N2S3.2Li/c5-1-3-4-2(6)7-1;;/h(H,3,5)(H,4,6);;/q;2*+1/p-2 |
InChI 键 |
XPODQBCMBLGPHE-UHFFFAOYSA-L |
SMILES |
[Li+].[Li+].C1(=NN=C(S1)[S-])[S-] |
规范 SMILES |
[Li+].[Li+].C1(=NN=C(S1)[S-])[S-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



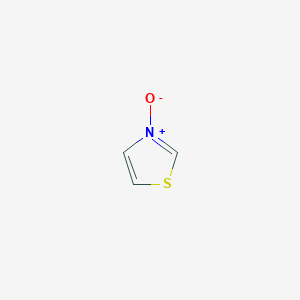
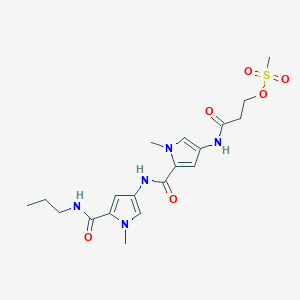
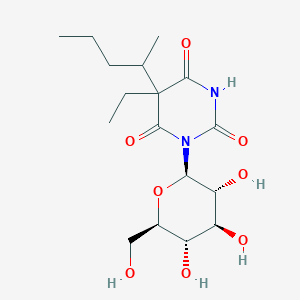

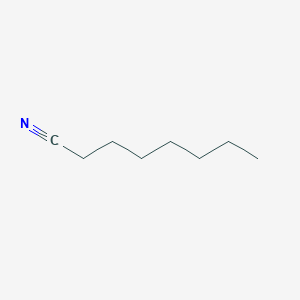
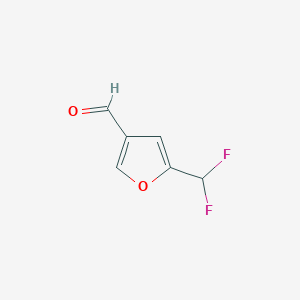
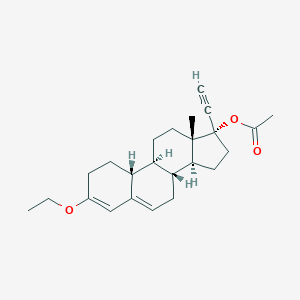
![2-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B114863.png)
